molecular formula C15H20N2O7 B8373642 5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid

5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid

Cat. No.: B8373642
M. Wt: 340.33 g/mol
InChI Key: NLNAWPQLQPWRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C15H20N2O7 and its molecular weight is 340.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid

InChI

InChI=1S/C15H20N2O7/c1-22-13-9-11(15(18)19)12(17(20)21)10-14(13)24-6-2-3-16-4-7-23-8-5-16/h9-10H,2-8H2,1H3,(H,18,19)

InChI Key

NLNAWPQLQPWRLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (1.5 ml, 36.2 mmol) was added slowly at 0° C. to a solution of 3-methoxy-4-(3-morpholinopropoxy)benzoic acid (7.78 g, 23.5 mmol) in TFA (25 ml). The cooling bath was removed and the reaction mixture stirred at ambient temperature for 1 hour. The TFA was removed by evaporation and ice was added to the residue. The precipitate was collected by filtration, washed with a minimum of water followed by toluene and ether. The solid was dried under vacuum over phosphorus pentoxide to give 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid (7.54 g) which was used without further purification.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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